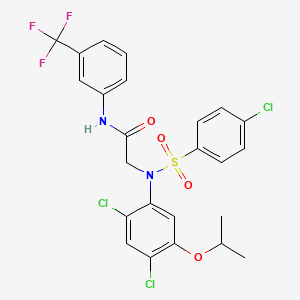

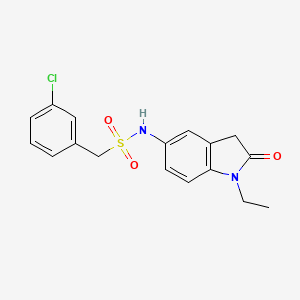

4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the introduction of various functional groups to the core structure to enhance biological activity. For instance, in paper , a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and evaluated. Similarly, paper describes the synthesis of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives. These synthetic approaches often involve multi-step reactions, including the formation of Schiff bases, which are common intermediates in the synthesis of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their biological activity. The presence of the chloro group and the substitution pattern on the indole ring or other heterocyclic rings, as seen in papers and , can significantly influence the binding affinity and specificity towards biological targets such as enzymes or receptors. The molecular modeling studies, as mentioned in paper , help in understanding the interaction of these molecules with their targets and in designing compounds with improved efficacy.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the attached heterocycles. These compounds can undergo various chemical reactions, including further substitution, oxidation, and conjugation, which can modify their biological activity. The synthesis processes described in the papers involve reactions such as condensation, cyclization, and thiolation, which are fundamental in constructing the sulfonamide scaffold and introducing diversity into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and pharmacokinetic profile. For example, the lipophilic parameter log P is mentioned in paper as a significant factor governing antimicrobial activity. The metabolic stability of these compounds, as discussed in paper , is also a critical factor in their development as therapeutic agents. The introduction of specific substituents can enhance the metabolic stability and, consequently, the bioavailability of these compounds.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

A series of derivatives related to 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds within this series have demonstrated significant effectiveness against various microbial strains and cancer cell lines, showcasing the potential of these derivatives in developing new therapeutic agents. The antimicrobial activity is influenced by the lipophilic parameter, log P, and topological parameters, indicating the importance of molecular structure in their biological activity (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives, which are structurally related to this compound, have shown potent in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII. These findings suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Sethi et al., 2013).

Urease Inhibition for GIT Disorders

Derivatives of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides have been identified as potent urease inhibitors, which could be promising for treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy. This highlights the therapeutic potential of these compounds in addressing GIT-related ailments (Irshad et al., 2021).

Orientations Futures

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their diverse biological activities . Therefore, “4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could be of interest in future research and drug development.

Mécanisme D'action

Target of Action

The compound, 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFAIKTXGRKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)